[tert-butyl(phenyl)phosphoroso]benzene
Description
[tert-Butyl(phenyl)phosphoroso]benzene is a phosphorus-containing compound featuring a tert-butyl group, a phenyl group, and a benzene ring attached to a phosphoroso (P=O) center. The phosphoroso group (P=O) may further enhance its stability and electronic properties compared to phosphines (P-III) .
Properties
CAS No. |
56598-35-7 |
|---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(phenyl)phosphoroso]benzene typically involves the reaction of tert-butylphenylphosphine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [tert-butyl(phenyl)phosphoroso]benzene can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoroso compounds.
Scientific Research Applications
[tert-butyl(phenyl)phosphoroso]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [tert-butyl(phenyl)phosphoroso]benzene involves its interaction with various molecular targets. The phosphoroso group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can interact with biological molecules, potentially affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The tert-butyl substituent distinguishes [tert-butyl(phenyl)phosphoroso]benzene from structurally related phosphorus compounds. Key comparisons include:
- Steric Effects: The tert-butyl group in this compound imposes greater steric hindrance compared to amino (Diphenylphosphinamide) or phenyl (Triphenylphosphine) groups. This bulk may reduce reactivity in nucleophilic substitutions but enhance selectivity in catalytic applications .
- Solubility : Tert-butyl’s hydrophobicity likely reduces solubility in polar solvents compared to Diphenylphosphinamide, which dissolves in chloroform and nitromethane .
Chemical Reactivity
- In contrast, Chloro(tert-butyl)phenylphosphine’s chloride substituent is electron-withdrawing, increasing electrophilicity at phosphorus .
- Analogously, this compound may interact with metabolic pathways, though its phosphorus core likely alters bioavailability compared to phenolic antioxidants.
Research Findings and Implications
- Enzyme Induction : BHA and BHT elevate glucuronidation and glutathione-related enzymes in rodents, suggesting tert-butyl groups enhance detoxification . If this compound is metabolized similarly, its phosphorus core might influence toxicity profiles.
- Steric vs. Electronic Trade-offs : Chloro(tert-butyl)phenylphosphine’s reactivity contrasts with Diphenylphosphinamide’s stability, highlighting how substituents dictate applications. The tert-butyl group’s bulk may make this compound less reactive but more selective in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
